molecular formula C5H2N5NaO3 B3210128 Sodium;6-nitro-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate CAS No. 106087-51-8

Sodium;6-nitro-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate

Cat. No. B3210128
CAS RN: 106087-51-8
M. Wt: 203.09 g/mol
InChI Key: RWKRPNVGJHCPED-UHFFFAOYSA-M
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Description

The compound “Sodium;6-nitro-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate” belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . These compounds are known to exhibit various biological activities and are found in numerous natural products . A sodium salt of 2-(fur-2-yl)-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one, a close structural analogue of ZM-241385, has been synthesized and found to serve as an effector for A2a adenosine receptors and possesses antiseptic activity .


Molecular Structure Analysis

The structures of compounds in this class are usually confirmed based on the data of 1H, 13C NMR spectroscopy, IR spectroscopy, and elemental analysis . The structure of the sodium salt of 2-(fur-2-yl)-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one, a close structural analogue, was confirmed by an X-ray diffraction analysis .


Chemical Reactions Analysis

The triazole ring in these compounds is known to open under the action of strong bases, such as alkoxides or alkalis, to form 2-cyanoaminopyrimidinones and then 2-aminopyrimidinones . The results of the reactions with N-nucleophiles depend on the accessibility of position 5 of the heterocycle .

Future Directions

The development of sustainable methodologies for the synthesis of fused heterocyclic compounds is an actively pursued area of research . The potential of 1,2,4-triazolo[1,5-a]pyrimidines has inspired some excellent reviews over the years on their chemistry and methods of synthesis with a minor focus on their biological properties .

properties

IUPAC Name

sodium;6-nitro-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N5O3.Na/c11-4-3(10(12)13)1-6-5-7-2-8-9(4)5;/h1-2,11H;/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKRPNVGJHCPED-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC=NN2C(=C1[N+](=O)[O-])[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2N5NaO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 6-nitro-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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